molecular formula C17H13Cl2N5O2S B14945235 N-(2,4-dichlorophenyl)-2-[(1-oxophthalazin-2(1H)-yl)acetyl]hydrazinecarbothioamide

N-(2,4-dichlorophenyl)-2-[(1-oxophthalazin-2(1H)-yl)acetyl]hydrazinecarbothioamide

Cat. No.: B14945235
M. Wt: 422.3 g/mol
InChI Key: ONBUMOZALASANF-UHFFFAOYSA-N
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Description

N~1~-(2,4-DICHLOROPHENYL)-2-{2-[1-OXO-2(1H)-PHTHALAZINYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a phthalazinyl moiety, and a hydrazinecarbothioamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,4-DICHLOROPHENYL)-2-{2-[1-OXO-2(1H)-PHTHALAZINYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the dichlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce chlorine atoms at the 2 and 4 positions.

    Introduction of the phthalazinyl moiety: This is achieved through a condensation reaction between the dichlorophenyl intermediate and a phthalazinone derivative.

    Formation of the hydrazinecarbothioamide linkage: The final step involves the reaction of the intermediate with hydrazinecarbothioamide under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2,4-DICHLOROPHENYL)-2-{2-[1-OXO-2(1H)-PHTHALAZINYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

N~1~-(2,4-DICHLOROPHENYL)-2-{2-[1-OXO-2(1H)-PHTHALAZINYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: It is explored for use in the development of advanced materials with specific properties.

    Biological Research:

Mechanism of Action

The mechanism of action of N1-(2,4-DICHLOROPHENYL)-2-{2-[1-OXO-2(1H)-PHTHALAZINYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **N~1~-(2,4-DICHLOROPHENYL)-2-{2-[1-OXO-2(1H)-PHTHALAZINYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE shares structural similarities with other hydrazinecarbothioamide derivatives and phthalazinone compounds.
  • Other similar compounds include:

Uniqueness

The uniqueness of N1-(2,4-DICHLOROPHENYL)-2-{2-[1-OXO-2(1H)-PHTHALAZINYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H13Cl2N5O2S

Molecular Weight

422.3 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-3-[[2-(1-oxophthalazin-2-yl)acetyl]amino]thiourea

InChI

InChI=1S/C17H13Cl2N5O2S/c18-11-5-6-14(13(19)7-11)21-17(27)23-22-15(25)9-24-16(26)12-4-2-1-3-10(12)8-20-24/h1-8H,9H2,(H,22,25)(H2,21,23,27)

InChI Key

ONBUMOZALASANF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NN(C2=O)CC(=O)NNC(=S)NC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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